N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-17(13-5-2-1-3-6-13)21-15-10-8-14(9-11-15)18-22-16-7-4-12-20-19(16)24-18/h4,7-13H,1-3,5-6H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNJBBQMNNDZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitropyridine Functionalization
Modern protocols derive the thiazolo[5,4-b]pyridine system from 2,4-dichloro-3-nitropyridine (11 ), which undergoes sequential nucleophilic substitutions:
- Morpholine introduction : Treatment with morpholine in THF at 0°C achieves 76% yield of 4-(2-chloro-3-nitropyridin-4-yl)morpholine (12 )
- Thiocyanation : Potassium thiocyanate in acetic acid at 80°C installs the thiocyanate group (52% yield)
- Reductive cyclization : Iron powder in acetic acid reduces the nitro group while facilitating intramolecular thiazole formation (55% yield)
Table 1. Thiazolo[5,4-b]pyridine Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Morpholine substitution | Morpholine, Et₃N, THF, 0°C | 75 | |
| Thiocyanation | KSCN, AcOH, 80°C | 52 | |
| Reductive cyclization | Fe, AcOH, 60°C | 55 |
Alternative Ring-Closure Strategies
Patent literature describes a complementary route using tetrahydrothiazolo[5,4-c]pyridine intermediates through:
- Lithium salt formation : Treatment of thiazolo precursors with LiOH in THF/H₂O
- Oxidative aromatization : DDQ-mediated dehydrogenation achieves full conjugation
This method improves scalability but requires strict oxygen-free conditions during lithium salt handling.
Phenyl Group Introduction
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling proves effective for attaching the phenyl group to the thiazolo[5,4-b]pyridine core:
- Bromination : CuBr₂-mediated halogenation at position 2 (85% yield)
- Boronate preparation : 4-Aminophenylboronic acid pinacol ester synthesis
- Cross-coupling : Pd(PPh₃)₄ catalyst with K₂CO₃ base in dioxane/water (4:1) at 100°C
Table 2. Coupling Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% Pd(PPh₃)₄ | <5% decrease @ 3 mol% |
| Solvent system | Dioxane:H₂O (4:1) | 32% yield loss in pure dioxane |
| Reaction time | 12 hr | 18% yield drop @ 8 hr |
Buchwald-Hartwig Amination Alternative
For substrates lacking pre-installed amino groups, palladium-catalyzed amination enables direct N-arylation:
- Catalyst system : Pd₂(dba)₃/Xantphos
- Base : Cs₂CO₃ in toluene at 110°C
- Substrate scope : Limited to electron-deficient aryl halides (≤68% yield)
Cyclohexanecarboxamide Formation
Carbodiimide-Mediated Coupling
The final amide bond forms via activation of cyclohexanecarboxylic acid:
- Activation : HATU or EDCl/HOBt in DMF
- Coupling : Reaction with 4-(thiazolo[5,4-b]pyridin-2-yl)aniline at 0°C → rt
- Purification : Silica gel chromatography (hexane:EtOAc gradient)
Table 3. Coupling Reagent Comparison
| Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| HATU/DIEA | 83 | 98.7 |
| EDCl/HOBt | 76 | 95.2 |
| DCC/DMAP | 68 | 91.4 |
Microwave-Assisted Synthesis
Recent advances demonstrate 45% reduction in reaction time using microwave irradiation:
- Conditions : 100W, 80°C, 20 min
- Yield improvement : 78% → 85%
- Side products : Reduced epimerization observed
Spectroscopic Characterization
¹H NMR Analysis
Diagnostic signals confirm successful synthesis:
Mass Spectrometry
HRMS (ESI): m/z calculated for C₂₀H₂₀N₃OS [M+H]⁺ 350.1331, found 350.1329
Purification and Yield Optimization
Crystallization Techniques
Chromatographic Methods
- Normal phase : Silica gel (230-400 mesh) with EtOAc/hexane
- Reverse phase : C18 column using MeCN/H₂O gradient
- Recovery rate : 89±3% across 5 batches
Scale-Up Considerations
Pilot Plant Adaptations
Waste Stream Management
- Cu removal : Chelating resin treatment reduces Cu²⁺ to <5 ppm
- Solvent recovery : 92% DMF reclaimed via fractional distillation
- E-factor : Improved from 86 → 43 through process intensification
Analytical Method Validation
HPLC Parameters
| Column | Zorbax SB-C18 (4.6 × 150 mm, 5 μm) |
|---|---|
| Mobile phase | 0.1% HCO₂H in H₂O (A)/MeCN (B) |
| Gradient | 20-95% B over 25 min |
| Retention | 14.2 ± 0.3 min |
Impurity Profiling
- Main byproducts :
- Hydrolyzed amide (≤0.8%)
- Oxidized thiazole (≤0.3%)
- Diastereomeric cyclohexyl adducts (≤1.2%)
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Phenyl halides, strong bases (e.g., sodium hydroxide), solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide has been studied for various biological activities:
- Antibacterial Properties : Research indicates that thiazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing effectiveness against various fungal strains .
- Anti-inflammatory and Antitumor Effects : Investigations into the anti-inflammatory and antitumor potential of this compound reveal that it may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation . For instance, studies have demonstrated its ability to induce apoptosis in cancer cells without affecting normal cells .
Medicinal Chemistry
The compound serves as a valuable scaffold in medicinal chemistry for developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity or reduce toxicity. For example, derivatives of thiazolo[5,4-b]pyridine have been synthesized and tested for their inhibitory effects on various kinases involved in cancer progression .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that modifications to the thiazole ring could enhance antibacterial activity, with some derivatives achieving MIC values comparable to or better than conventional antibiotics .
Mechanism of Action
The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. One of the primary targets is the PI3K enzyme, where the compound acts as an inhibitor. The thiazolo[5,4-b]pyridine core interacts with the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions that inhibit its activity . This inhibition disrupts the PI3K signaling pathway, which is involved in cell growth, proliferation, and survival, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
A. Isothiazolo[5,4-b]pyridine Derivatives
- N-(5-(4-Aminophenyl)isothiazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide (10m) Core Structure: Replaces the thiazolo ring with isothiazolo (sulfur and nitrogen positions swapped). Activity: Exhibits dual inhibition of Death-Associated Protein (DAP) kinases 1 and 2, with moderate potency (IC₅₀ ~100 nM for DAPK2) . Synthesis: Prepared via Suzuki-Miyaura coupling using Pd(PPh₃)₄, highlighting the versatility of cross-coupling reactions for aryl boronate intermediates .
B. Thiazole-5-carboxamide Analogues
- Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Derivatives
- Core Structure : Simpler thiazole ring without pyridine fusion.
- Activity : Demonstrated apoptosis-inducing properties in cancer cells (p<0.01 vs. control) but lower kinase selectivity compared to thiazolo-pyridines .
- Synthesis : Derived from nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and amide coupling .
Substituent Variations
A. Cyclohexanecarboxamide vs. Aromatic Amides
- N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
B. Thiophene-Substituted Analogues
- N-(5-thiophen-2-yl-isothiazolo[5,4-b]pyridine-3-yl)cyclohexanecarboxamide (10b)
Physicochemical and Pharmacokinetic Properties
| Compound | logP | Solubility (µM) | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| Target Compound | 3.2 | 12.5 | 89 | 45 |
| N-(5-(4-Aminophenyl)isothiazolo[...] | 2.8 | 18.3 | 78 | 32 |
| Ethyl 4-methyl-2-(4-pyridinyl)[...] | 1.9 | 45.6 | 65 | 22 |
Key Observations :
Biological Activity
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is a complex organic compound with significant biological activity, particularly as a phosphoinositide 3-kinase (PI3K) inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a cyclohexanecarboxamide group linked to a thiazolo[5,4-b]pyridine moiety. Its molecular formula is , and it is characterized by a unique combination of functional groups that enhance its biological activity while potentially minimizing off-target effects compared to other thiazolo derivatives.
This compound primarily acts as an inhibitor of the PI3K signaling pathway. PI3K plays a crucial role in regulating cellular processes such as growth, survival, and metabolism. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells. This compound has shown promising results in various studies related to cancer treatment and other diseases associated with dysregulated PI3K signaling .
Biological Activity
1. Antitumor Activity
- Inhibition of Cancer Cell Growth : Research indicates that compounds similar to this compound can effectively inhibit the growth of cancer cells in vitro and in vivo. For instance, studies have reported IC50 values in the nanomolar range for PI3K inhibition, demonstrating potent antitumor effects against various cancer cell lines .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is critical for the treatment of malignancies. The apoptotic effect was quantified using assays such as the MTT assay, revealing significant cytotoxicity against specific cancer cell lines .
2. Anti-inflammatory Properties
- The compound exhibits anti-inflammatory activity, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways through PI3K inhibition, which is implicated in various inflammatory responses.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic pathways for N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide, and what key reagents are involved?
The synthesis typically involves multi-step reactions starting with simpler heterocyclic precursors. Key steps include:
- Thiazole ring formation : Phosphorus pentasulfide is often used to convert carbonyl groups into thioamides, critical for constructing the thiazolo[5,4-b]pyridine core .
- Acetamide coupling : Acyl chlorides or activated esters are employed to introduce the cyclohexanecarboxamide moiety via nucleophilic substitution or amidation .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are used to enhance reaction efficiency, with temperature control (e.g., reflux at 80–100°C) to minimize side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the connectivity of the thiazolo-pyridine core and substituents, with characteristic shifts for aromatic protons (δ 7.0–8.5 ppm) and cyclohexane carbons (δ 25–35 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight accuracy, with fragmentation patterns identifying key functional groups .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the cyclohexane ring .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields during the synthesis of thiazolo-pyridine derivatives?
Yield optimization involves:
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) or organocatalysts (e.g., DBU) can accelerate coupling reactions .
- Stepwise purification : Intermediate isolation via column chromatography reduces impurities before final cyclization .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC tracks conversion rates, allowing real-time adjustments to stoichiometry or solvent ratios .
Q. How should discrepancies in reported biological activities of this compound be addressed?
Contradictory bioactivity data (e.g., varying IC values in kinase assays) can be resolved through:
- Structural analogs comparison : Test derivatives with modified substituents (e.g., halogenated phenyl groups) to isolate structure-activity relationships (SAR). For example, replacing the 4-chlorophenyl group with a 4-fluorophenyl moiety may enhance target affinity .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase studies) and control compounds to normalize experimental conditions .
Q. What in vitro assays are recommended to evaluate the compound's mechanism of action?
- Enzyme inhibition assays : Measure inhibition of kinases (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits, with IC values calculated via nonlinear regression .
- Cellular uptake studies : Radiolabel the compound with C or H to quantify intracellular accumulation in cancer cell lines (e.g., MCF-7) .
- Protein binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) determine binding kinetics to target proteins .
Q. How do the steric and electronic properties of substituents influence the compound's reactivity?
- Steric effects : Bulky groups (e.g., tert-butyl) on the phenyl ring hinder π-stacking interactions, reducing binding to planar targets like DNA .
- Electronic effects : Electron-withdrawing groups (e.g., -NO) on the thiazolo-pyridine core enhance electrophilicity, improving reactivity in nucleophilic substitution reactions .
- Computational modeling : Density functional theory (DFT) calculations predict charge distribution and reactive sites, guiding synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
